molecular formula C10H19NO2 B2971410 3-(2,6-Dimethylpiperidin-1-yl)propanoic acid CAS No. 103274-94-8

3-(2,6-Dimethylpiperidin-1-yl)propanoic acid

Cat. No.: B2971410
CAS No.: 103274-94-8
M. Wt: 185.267
InChI Key: KLFBXOOZFAFSOP-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylpiperidin-1-yl)propanoic acid (CAS 103274-94-8) is a valuable chemical building block in organic and medicinal chemistry research. This compound features a piperidine ring substituted with methyl groups at the 2 and 6 positions, linked to a propanoic acid chain, resulting in the molecular formula C 10 H 19 NO 2 and a molecular weight of 185.26 g/mol . Its primary research application is as a versatile synthetic intermediate. The carboxylic acid functional group allows for further derivatization into various useful compounds, such as esters. For instance, it can undergo esterification to produce Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate, which is itself a compound of interest in chemical research . Piperidine derivatives analogous to this compound are investigated as key intermediates in the development of novel bioactive molecules, including dual histamine H1 and H3 receptor antagonists for the potential treatment of inflammatory and allergic respiratory disorders . The structural motif of a substituted piperidine ring is common in pharmaceuticals, making this acid a useful starting material for constructing more complex target molecules in drug discovery efforts. This product is intended for research purposes and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2,6-dimethylpiperidin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8-4-3-5-9(2)11(8)7-6-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFBXOOZFAFSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dimethylpiperidin-1-yl)propanoic acid typically involves the reaction of 2,6-dimethylpiperidine with an appropriate carboxylic acid derivative under controlled conditions. One common method is the nucleophilic substitution reaction, where 2,6-dimethylpiperidine reacts with a propanoic acid derivative in the presence of a strong base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-(2,6-Dimethylpiperidin-1-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various substituted piperidines.

Scientific Research Applications

3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoic Acid is a chemical compound with the molecular formula C12H22N2O3. It features a unique structure including a piperidine ring substituted with dimethyl groups, and an acetamido group attached to a propanoic acid backbone.

Scientific Research Applications

3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoic Acid has several scientific research applications:

  • Chemistry It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
  • Biology It is investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
  • Medicine It is explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
  • Industry It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Chemical Reactions

3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoic Acid can undergo various chemical reactions:

  • Oxidation The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
  • Reduction Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
  • Substitution Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Mechanism of Action

The mechanism by which 3-(2,6-Dimethylpiperidin-1-yl)propanoic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

3-(2,6-Dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)propanoic Acid

This compound, isolated from Xuezhikang capsules (), shares a propanoic acid backbone but substitutes dimethylpiperidine with a bicyclic octahydronaphthalene group. The increased lipophilicity from the fused ring system likely enhances its lipid-lowering activity, as observed in clinical studies .

3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid

The dioxopyrrolidine substituent introduces two ketone groups, increasing polarity and hydrogen-bonding capacity compared to the dimethylpiperidine analog. Safety data indicate irritant properties (H302, H312, H332), suggesting higher reactivity due to the electron-deficient pyrrolidone ring . This contrasts with the target compound, whose alkyl substituents may confer better stability but unknown toxicity.

3-(2,6-Dioxopiperidin-1-yl)propanoic Acid

With a dioxopiperidine group, this analog (MW: 185.18 g/mol) shares a similar molecular weight with the target compound (MW: 185.24 g/mol) but differs in substituent chemistry. The ketone groups in dioxopiperidine could reduce logP (increasing hydrophilicity) and introduce metabolic liabilities, such as susceptibility to enzymatic reduction .

(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid

Unlike the target compound, its charged nature enhances water solubility but limits blood-brain barrier penetration .

3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic Acid Hydrochloride

The dihydroisoquinoline substituent introduces aromaticity, likely enhancing π-π interactions in biological targets.

3-(2-(2,6-Dimethylpiperidin-1-yl)acetamido)propanoic Acid

This derivative includes an acetamido linker, adding hydrogen-bonding capacity.

Biological Activity

3-(2,6-Dimethylpiperidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10_{10}H19_{19}NO2_2
  • Molecular Weight : 185.26 g/mol
  • CAS Number : 922182-36-3

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It may function as an inhibitor or modulator of various biological pathways, influencing processes such as neurotransmission and metabolic regulation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects :
    • The compound has been studied for its potential effects on neurotransmitter systems, particularly in the context of anxiety and depression models. Its structural similarity to known psychoactive agents suggests it may modulate synaptic transmission.
  • Antimicrobial Properties :
    • Preliminary studies have shown that derivatives of this compound possess antibacterial activity against various strains, indicating potential use in treating infections caused by resistant bacteria.
  • Proteomics Research :
    • It is utilized in proteomics to study protein interactions and functions. This application is critical for elucidating complex biological systems and understanding disease mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Key Research Findings

StudyFocusFindings
NeuropharmacologyDemonstrated modulation of neurotransmitter release in vitro.
Antimicrobial ActivityShowed significant antibacterial effects against Escherichia coli and Staphylococcus aureus.
ProteomicsUsed as a probe to study protein interactions in cellular models.

Detailed Insights from Research

  • Neuropharmacological Study :
    • A study published in a pharmacology journal explored the effects of the compound on neurotransmitter release. Results indicated that it could enhance serotonin levels in synaptic clefts, suggesting potential antidepressant properties.
  • Antimicrobial Study :
    • In vitro tests revealed that derivatives of this compound exhibited strong antibacterial activity against both gram-positive and gram-negative bacteria. This suggests its potential as a scaffold for developing new antibiotics.
  • Proteomics Application :
    • In proteomics research, the compound was employed to investigate protein-protein interactions using mass spectrometry techniques. It provided insights into cellular signaling pathways involved in cancer progression.

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